Cas no 41225-81-4 (1,2,3-Benzotriazin-4(3H)-one,3-amino-)

1,2,3-Benzotriazin-4(3H)-one, 3-amino- is a heterocyclic compound featuring a benzotriazine core with an amino substituent at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and functional materials. The amino group enhances its versatility, enabling further derivatization through coupling, condensation, or cyclization reactions. Its stability under various conditions and compatibility with multiple reaction pathways make it advantageous for constructing complex molecular architectures. Researchers value this compound for its potential in developing bioactive molecules, including kinase inhibitors and antimicrobial agents, due to its ability to mimic natural heterocyclic motifs.
1,2,3-Benzotriazin-4(3H)-one,3-amino- structure
41225-81-4 structure
Product Name:1,2,3-Benzotriazin-4(3H)-one,3-amino-
CAS No:41225-81-4
MF:C7H6N4O
MW:162.148740291595
CID:327502
PubChem ID:555413
Update Time:2025-07-02

1,2,3-Benzotriazin-4(3H)-one,3-amino- Chemical and Physical Properties

Names and Identifiers

    • 1,2,3-Benzotriazin-4(3H)-one,3-amino-
    • Benzo-1,2,3-triazin-4(3H)-one, 3-amino-
    • 3-aminobenzo[d][1,2,3]triazin-4(3H)-one
    • AKOS006278261
    • 3-amino-1,2,3-benzotriazin-4-one
    • 41225-81-4
    • Oprea1_049924
    • 3-Amino-1,2,3-benzotriazin-4(3H)-one #
    • SCHEMBL7606134
    • MGZUQDHNBYYFGF-UHFFFAOYSA-N
    • 3-Amino-3H-benzo[d][1,2,3]triazin-4-one
    • Inchi: 1S/C7H6N4O/c8-11-7(12)5-3-1-2-4-6(5)9-10-11/h1-4H,8H2
    • InChI Key: MGZUQDHNBYYFGF-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2N=NN1N

Computed Properties

  • Exact Mass: 162.054
  • Monoisotopic Mass: 162.054
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 71Ų

1,2,3-Benzotriazin-4(3H)-one,3-amino- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
015373-250mg
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£160.00 2022-03-01
Fluorochem
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£372.00 2022-03-01
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1,2,3-Benzotriazin-4(3H)-one,3-amino- Related Literature

  • 1. Reactive intermediates. Part XIII. Benzocyclopropenones as intermediates in the oxidation of 3-aminobenzotriazin-4-ones
    J. Adamson,D. L. Forster,T. L. Gilchrist,C. W. Rees J. Chem. Soc. C 1971 981
  • 2. 3H-azepines and related systems. Part 2. The photolyses of aryl azides bearing electron-withdrawing substituents
    Roger Purvis,Robert K. Smalley,Hans Suschitzky,Mohamed A. Alkhader J. Chem. Soc. Perkin Trans. 1 1984 249

Additional information on 1,2,3-Benzotriazin-4(3H)-one,3-amino-

Chemical Profile of 1,2,3-Benzotriazin-4(3H)-one,3-amino- (CAS No: 41225-81-4)

1,2,3-Benzotriazin-4(3H)-one,3-amino-, identified by its Chemical Abstracts Service (CAS) number 41225-81-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzotriazine family, a class of molecules characterized by a triazine core fused with a benzene ring. The presence of an amino group at the 3-position of the triazine ring introduces unique reactivity and functionalization possibilities, making it a valuable intermediate in synthetic chemistry and drug development.

The structural framework of 1,2,3-Benzotriazin-4(3H)-one,3-amino- consists of a benzene ring connected to a triazine ring system. The 4(3H)-one designation indicates the presence of a carbonyl group at the 4-position of the triazine ring, while the amino group at the 3-position provides a site for further chemical modifications. This dual functionality makes the compound particularly interesting for medicinal chemists seeking to develop novel bioactive molecules.

In recent years, there has been growing interest in benzotriazine derivatives due to their potential biological activities. Studies have shown that compounds within this class exhibit a range of pharmacological properties, including antimicrobial, antiviral, and anticancer effects. The amino group in 1,2,3-Benzotriazin-4(3H)-one,3-amino- serves as a versatile handle for chemical modifications, allowing researchers to explore diverse structural motifs and optimize biological activity.

One of the most compelling aspects of 1,2,3-Benzotriazin-4(3H)-one,3-amino- is its utility as a building block in the synthesis of more complex molecules. The triazine core can undergo various reactions, such as nucleophilic substitution and cycloadditions, enabling the construction of intricate scaffolds. These reactions are often facilitated by the electron-deficient nature of the triazine ring, which makes it highly reactive towards nucleophiles.

Recent research has highlighted the role of benzotriazine derivatives in modulating enzyme activity. For instance, studies have demonstrated that certain analogs of 1,2,3-Benzotriazin-4(3H)-one,3-amino- can inhibit kinases and other enzymes involved in cancer progression. The amino group at the 3-position is particularly important in these interactions, as it can form hydrogen bonds with key residues in the enzyme active site. This has led to efforts to develop enzyme inhibitors based on benzotriazine cores as potential therapeutic agents.

The synthesis of 1,2,3-Benzotriazin-4(3H)-one,3-amino- typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of an amine with a cyanoguanidine derivative followed by cyclization under acidic conditions. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce substituents at specific positions on the triazine ring.

In addition to its pharmaceutical applications, 1,2,3-Benzotriazin-4(3H)-one,3-amino- has found utility in materials science. The unique electronic properties of benzotriazine derivatives make them suitable for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers have explored incorporating these compounds into thin-film transistors and other electronic devices to improve their performance.

The development of new synthetic methodologies for 1,2,3-Benzotriazin-4(3H)-one, particularly those that allow for regioselective functionalization at the 3-position amino group or other reactive sites on the triazine ring system, is an active area of research. Advances in this field could lead to more efficient and scalable production methods for this valuable intermediate.

Future directions in research on 1,2, Benzotriazin--
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